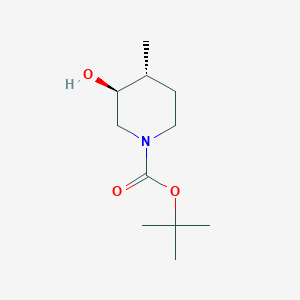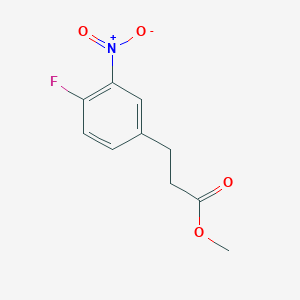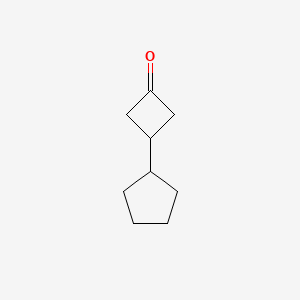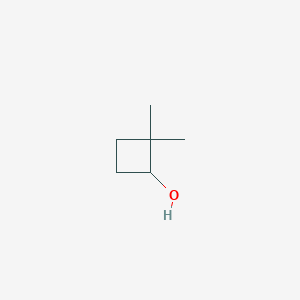
2,2-Dimethylcyclobutan-1-ol
説明
Molecular Structure Analysis
The molecular structure of “2,2-Dimethylcyclobutan-1-ol” consists of a cyclobutane ring with two methyl groups attached to the same carbon atom and a hydroxyl group attached to another carbon atom . The exact structure can be represented as C6H12O .
Physical And Chemical Properties Analysis
“2,2-Dimethylcyclobutan-1-ol” has a molecular weight of 100.159 g/mol . It has a density of 0.9±0.1 g/cm3 and a boiling point of 125.2±8.0 °C at 760 mmHg . The compound is a liquid at room temperature .
科学的研究の応用
Fragmentation and Isomerization Studies
- Fragmentation & Isomerization Dynamics : The potential surface of related compounds like 1,2-dimethylcyclobutane has been explored, revealing insights into the fragmentation and isomerization processes. These studies are crucial for understanding the chemical behavior and stability of similar structures under various conditions (Jug & Dwivedi, 1982).
Synthesis and Structural Analysis
- Synthesis of Natural Products : The synthesis of gem-dimethylcyclobutanes, which include structures similar to 2,2-Dimethylcyclobutan-1-ol, has been a subject of interest due to their presence in natural products. Recent advances in synthesis methods have been highlighted, providing a foundation for producing a range of molecules (Hancock, Wiest, & Brown, 2019).
- Structural Studies : Investigations into the crystal structure of compounds containing fragments of 2,2-dimethylcyclobutane have provided valuable information about their molecular configuration and interactions, which is essential for applications in material science and molecular engineering (Yin et al., 2012).
Molecular Dynamics and Polymorphism
- Dynamics in Crystalline Phases : Studies on the dynamics of dimethylbutanols, including compounds similar to 2,2-Dimethylcyclobutan-1-ol, in different crystalline phases have provided insights into their molecular motions and phase behavior, which are vital for understanding their properties in various states (Carignani et al., 2018).
Chemical Reactions and Interactions
- Photoreaction Studies : Research on the photoreaction of thymine dimerization in DNA has implications for understanding how compounds with similar structures to 2,2-Dimethylcyclobutan-1-ol might interact with biological molecules under specific conditions, such as UV exposure (Schreier et al., 2007).
Safety And Hazards
The safety information for “2,2-Dimethylcyclobutan-1-ol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken when handling it .
特性
IUPAC Name |
2,2-dimethylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2)4-3-5(6)7/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCDLTIWJSWMHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylcyclobutan-1-ol | |
CAS RN |
35301-44-1 | |
| Record name | 2,2-dimethylcyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457053.png)
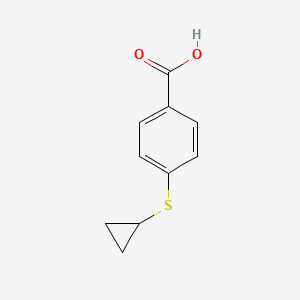
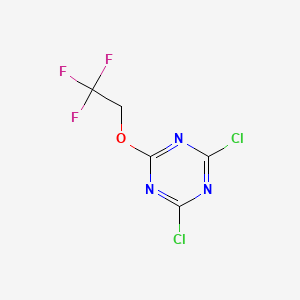
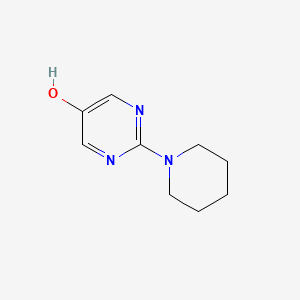
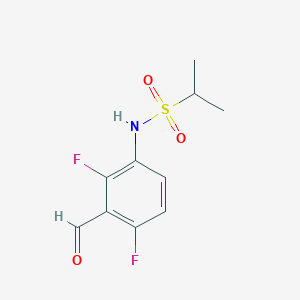
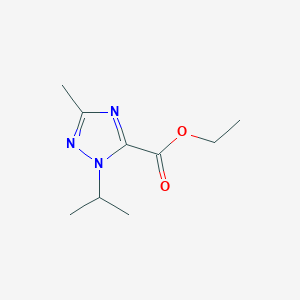
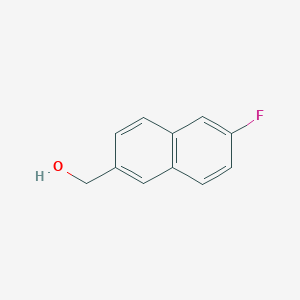
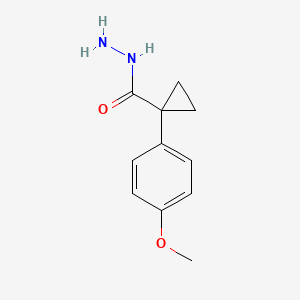
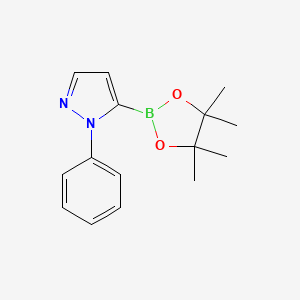
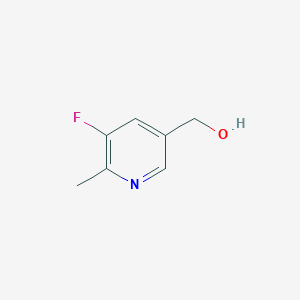
![3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one](/img/structure/B1457070.png)
